molecular formula C10H7N5O2 B5885581 [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile

[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile

Cat. No. B5885581
M. Wt: 229.19 g/mol
InChI Key: YNIYVBDDGBMJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a tetrazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to inhibit the production of certain inflammatory mediators that are involved in the development of inflammation and pain.
Biochemical and Physiological Effects:
[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile has been found to have biochemical and physiological effects in various studies. This compound has been found to induce apoptosis in cancer cells, which leads to their death. It has also been found to reduce the production of reactive oxygen species, which are involved in the development of inflammation and oxidative stress. This compound has also been found to reduce the levels of certain cytokines that are involved in the development of inflammation and pain.

Advantages and Limitations for Lab Experiments

[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile has some advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be easily synthesized in the lab. This compound is also soluble in various solvents, which makes it easy to use in different experiments. However, one of the limitations is that this compound is relatively new, and there is limited information available on its properties. Therefore, more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for the research on [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile. One of the future directions is to study its potential applications in the development of new drugs for the treatment of cancer, inflammation, and pain. Another future direction is to study its potential applications in the development of new materials for electronic and optoelectronic devices. Additionally, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile can be synthesized using different methods. One of the most common methods is the reaction of 5-(1,3-benzodioxol-5-yl)tetrazol-2-amine with acetonitrile. This reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is heated at a specific temperature for a specific time to obtain the desired product. Other methods of synthesis include the reaction of 5-(1,3-benzodioxol-5-yl)tetrazol-2-amine with acetic anhydride and acetonitrile in the presence of a base.

Scientific Research Applications

[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile has potential applications in various fields of scientific research. This compound has been found to possess antitumor, anti-inflammatory, and analgesic properties. It has been used in the development of new drugs for the treatment of cancer, inflammation, and pain. This compound has also been used in the development of new materials for electronic and optoelectronic devices.

properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-3-4-15-13-10(12-14-15)7-1-2-8-9(5-7)17-6-16-8/h1-2,5H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIYVBDDGBMJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(1,3-Benzodioxol-5-yl)tetrazol-2-yl]acetonitrile

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